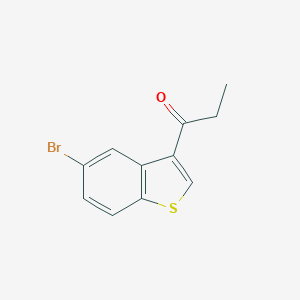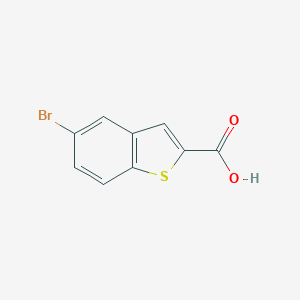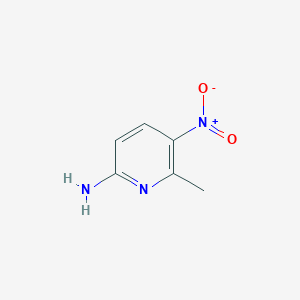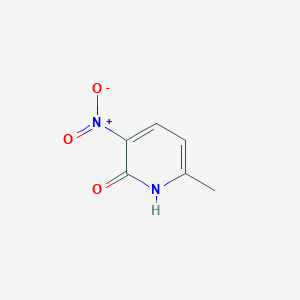![molecular formula C18H13Cl3N2S2 B185719 3-Chloro-4,5-bis[(2-chlorobenzyl)sulfanyl]pyridazine CAS No. 5273-30-3](/img/structure/B185719.png)
3-Chloro-4,5-bis[(2-chlorobenzyl)sulfanyl]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4,5-bis[(2-chlorobenzyl)sulfanyl]pyridazine is a chemical compound that has gained significant attention in scientific research due to its potential pharmaceutical applications. It is a heterocyclic compound with a pyridazine ring and two benzyl sulfanyl groups attached to it. The compound is also known as CBPS and has been studied for its potential as an anti-cancer agent, anti-inflammatory agent, and as a treatment for other diseases.
作用機序
The mechanism of action of 3-Chloro-4,5-bis[(2-chlorobenzyl)sulfanyl]pyridazine is not fully understood. However, research has suggested that the compound acts by inhibiting various signaling pathways involved in cancer cell growth and inflammation. It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. It also inhibits the NF-κB pathway, which is involved in inflammation and immune response.
生化学的および生理学的効果
Studies have shown that 3-Chloro-4,5-bis[(2-chlorobenzyl)sulfanyl]pyridazine has a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth. The compound has been shown to reduce inflammation and oxidative stress in animal models.
実験室実験の利点と制限
The advantages of using 3-Chloro-4,5-bis[(2-chlorobenzyl)sulfanyl]pyridazine in lab experiments include its potent cytotoxic effects on cancer cells and its anti-inflammatory properties. It is also relatively easy to synthesize and purify. However, the compound has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments. It is also toxic to normal cells, which can limit its use in some applications.
将来の方向性
There are several future directions for research on 3-Chloro-4,5-bis[(2-chlorobenzyl)sulfanyl]pyridazine. One area of interest is the development of more potent analogs of the compound. Researchers are also investigating the use of the compound in combination with other drugs to enhance its efficacy. Another direction is the study of the compound's effects on the immune system, which could have implications for the treatment of autoimmune diseases. Finally, researchers are exploring the potential use of the compound in targeted drug delivery systems, which could improve its therapeutic index and reduce toxicity.
合成法
The synthesis of 3-Chloro-4,5-bis[(2-chlorobenzyl)sulfanyl]pyridazine involves the reaction of 2-chlorobenzyl mercaptan with 3,6-dichloropyridazine in the presence of a base such as potassium carbonate. The reaction takes place at high temperature and yields the desired product. The compound can be purified by recrystallization or column chromatography.
科学的研究の応用
3-Chloro-4,5-bis[(2-chlorobenzyl)sulfanyl]pyridazine has been studied extensively for its potential as an anti-cancer agent. Research has shown that the compound has potent cytotoxic effects on cancer cells, inducing apoptosis and inhibiting cell proliferation. It has been found to be effective against a wide range of cancer types, including breast cancer, lung cancer, and colon cancer.
The compound has also been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. This makes it a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
特性
CAS番号 |
5273-30-3 |
|---|---|
製品名 |
3-Chloro-4,5-bis[(2-chlorobenzyl)sulfanyl]pyridazine |
分子式 |
C18H13Cl3N2S2 |
分子量 |
427.8 g/mol |
IUPAC名 |
3-chloro-4,5-bis[(2-chlorophenyl)methylsulfanyl]pyridazine |
InChI |
InChI=1S/C18H13Cl3N2S2/c19-14-7-3-1-5-12(14)10-24-16-9-22-23-18(21)17(16)25-11-13-6-2-4-8-15(13)20/h1-9H,10-11H2 |
InChIキー |
LLIMUFIOYOLDTR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CSC2=CN=NC(=C2SCC3=CC=CC=C3Cl)Cl)Cl |
正規SMILES |
C1=CC=C(C(=C1)CSC2=CN=NC(=C2SCC3=CC=CC=C3Cl)Cl)Cl |
その他のCAS番号 |
5273-30-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide](/img/structure/B185636.png)
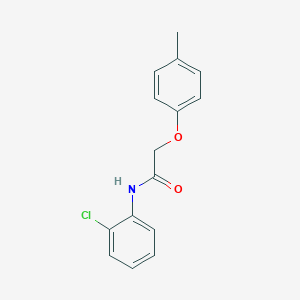
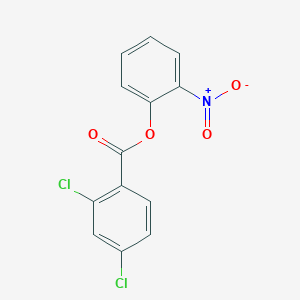
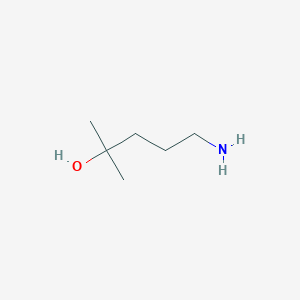
![Phenol, 4-[[(4-methoxyphenyl)methylene]amino]-](/img/structure/B185642.png)
![Ethyl 4-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B185644.png)
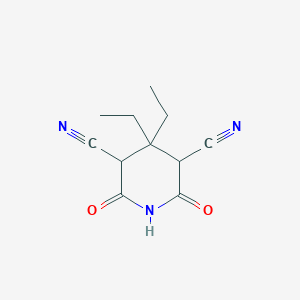


![7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B185656.png)
